1-Cyclopentylpropane-1-sulfonyl chloride 1-Cyclopentylpropane-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17717876
InChI: InChI=1S/C8H15ClO2S/c1-2-8(12(9,10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3
SMILES:
Molecular Formula: C8H15ClO2S
Molecular Weight: 210.72 g/mol

1-Cyclopentylpropane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC17717876

Molecular Formula: C8H15ClO2S

Molecular Weight: 210.72 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopentylpropane-1-sulfonyl chloride -

Specification

Molecular Formula C8H15ClO2S
Molecular Weight 210.72 g/mol
IUPAC Name 1-cyclopentylpropane-1-sulfonyl chloride
Standard InChI InChI=1S/C8H15ClO2S/c1-2-8(12(9,10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3
Standard InChI Key RMYMLUQJHXUWEK-UHFFFAOYSA-N
Canonical SMILES CCC(C1CCCC1)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

1-Cyclopentylpropane-1-sulfonyl chloride (C₈H₁₅ClO₂S) features a propane chain where the first carbon bears both a cyclopentyl group and a sulfonyl chloride (-SO₂Cl) functional group. This arrangement contrasts with its more widely studied isomer, 2-cyclopentylpropane-1-sulfonyl chloride, where the cyclopentyl group resides on the second carbon. The structural distinction impacts steric and electronic properties, potentially altering reactivity.

Table 1: Molecular Properties of Sulfonyl Chloride Derivatives

Property1-Cyclopentylpropane-1-sulfonyl Chloride (Theoretical)2-Cyclopentylpropane-1-sulfonyl Chloride (Empirical)
Molecular FormulaC₈H₁₅ClO₂SC₈H₁₅ClO₂S
Molecular Weight (g/mol)210.72210.72
IUPAC Name1-Cyclopentylpropane-1-sulfonyl chloride2-Cyclopentylpropane-1-sulfonyl chloride
Key Functional GroupsCyclopentyl, sulfonyl chlorideCyclopentyl, sulfonyl chloride

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis of 1-cyclopentylpropane-1-sulfonyl chloride is documented, analogous methods for sulfonyl chlorides involve chlorosulfonation of alkanes or nucleophilic substitution reactions. For example, cyclopropyl sulfonamide synthesis employs chloropropane sulfonyl chloride intermediates subjected to ring-closing reactions with n-butyl lithium . Adapting this approach, 1-cyclopentylpropane-1-sulfonyl chloride could theoretically form via:

  • Chlorosulfonation: Reaction of 1-cyclopentylpropane with chlorosulfonic acid (ClSO₃H) under controlled conditions.

  • Nucleophilic Displacement: Substitution of a leaving group (e.g., bromide) on 1-cyclopentylpropane with a sulfonyl chloride moiety.

Challenges in Isolation

The steric bulk of the cyclopentyl group adjacent to the sulfonyl chloride may hinder reaction efficiency, necessitating optimized conditions (e.g., low temperatures, polar aprotic solvents) . Purification likely requires techniques such as fractional distillation or recrystallization from toluene-ethanol mixtures, as demonstrated in related syntheses .

Physicochemical Properties

Physical State and Stability

Sulfonyl chlorides are typically oily liquids or low-melting solids. Empirical data for the 2-isomer suggest moderate stability under inert atmospheres but susceptibility to hydrolysis. The 1-isomer’s melting/boiling points remain uncharacterized, though computational models predict higher volatility compared to branched analogs due to reduced steric hindrance.

Reactivity Profile

The electrophilic sulfonyl chloride group enables diverse reactions:

  • Nucleophilic Substitution: Reacts with amines to form sulfonamides, a key step in pharmaceutical synthesis .

  • Hydrolysis: Forms sulfonic acids in aqueous environments, requiring anhydrous handling.

  • Cross-Coupling: Potential use in Suzuki-Miyaura reactions if paired with appropriate catalysts.

Applications in Organic Synthesis

Pharmaceutical Intermediates

Sulfonyl chlorides serve as precursors to sulfonamides, a class of antibiotics and protease inhibitors. For instance, cyclopropyl sulfonamide derivatives are intermediates in antiviral agents . The 1-cyclopentyl variant could similarly contribute to bioactive molecule synthesis, leveraging its unique steric profile.

Materials Science

Sulfonation reactions modify polymer surfaces for enhanced hydrophilicity or ionic conductivity. The cyclopentyl group’s lipophilicity might balance these properties in specialty coatings.

Hazard CategoryRisk Description
Skin Corrosion/IrritationCauses severe skin burns and eye damage
Acute ToxicityHarmful if inhaled or ingested
Environmental HazardToxic to aquatic life with long-lasting effects

While direct data for the 1-isomer is absent, analogous sulfonyl chlorides require stringent precautions:

  • Personal Protective Equipment (PPE): Nitrile gloves, goggles, and fume hoods.

  • Storage: Anhydrous conditions at 2–8°C under nitrogen.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies to minimize intermediate isolation .

  • Computational Modeling: Predicting regioselectivity in reactions involving sterically hindered sulfonyl chlorides.

  • Biological Screening: Evaluating the 1-isomer’s potential in drug discovery campaigns targeting resistant pathogens.

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